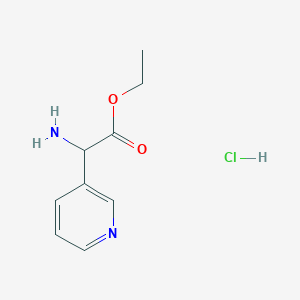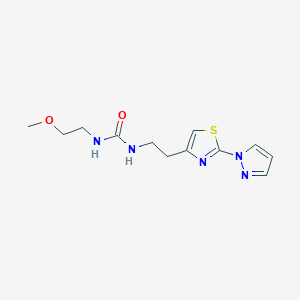
4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride” is a chemical compound with the IUPAC name 4,4,4-trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride . It has a molecular weight of 258.63 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F3N2O2.ClH/c1-13-3-2-12-7(13)5(4-6(14)15)8(9,10)11;/h2-3,5H,4H2,1H3,(H,14,15);1H . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 258.63 .Wissenschaftliche Forschungsanwendungen
Greener Fluorous Chemistry
A study by Nemes et al. (2010) discusses the use of fluorous chemistry for preparing secondary alkyl mesylates, leading to the synthesis of azides, amines, imidazoles, and imidazolium salts. This research introduces a novel design paradigm aimed at addressing the persistence and bioaccumulation issues associated with longer linear perfluoroalkyl groups. The study demonstrates the synthesis of novel fluorous azides and amines, along with 1-(polyfluoroalkyl)imidazoles, indicating the potential of fluorous derivatives for diverse chemical syntheses and applications in greener chemistry (Nemes et al., 2010).
Xanthine Oxidase Inhibitors
Baldwin et al. (1975) describe the synthesis of 2-substituted 4-trifluoromethylimidazoles and their role as xanthine oxidase inhibitors. This research highlights the chemical pathway for synthesizing imidazole-4-carboxylic acids from trifluoromethyl groups, showcasing the therapeutic potential of these compounds in medical research, particularly in the development of treatments for conditions like gout or hyperuricemia (Baldwin et al., 1975).
Fluorescent Chemosensors
A study by Emandi et al. (2018) reports on the development of fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. These sensors demonstrate selective sensing towards CN- ions, leading to fluorescence quenching, which is critical for environmental monitoring and the detection of toxic substances (Emandi et al., 2018).
Synthetic Ion Channels
Ali et al. (2012) explore the optical gating of synthetic ion channels using 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid as a photolabile protecting group. This research demonstrates the potential of using such compounds in the development of nanofluidic devices for controlled release, sensing, and information processing, highlighting the interdisciplinary applications of these chemical derivatives (Ali et al., 2012).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-imidazol-1-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2.ClH/c8-7(9,10)5(3-6(13)14)12-2-1-11-4-12;/h1-2,4-5H,3H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYTVNOOOEZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(CC(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)





![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2423272.png)
